molecular formula C14H23N5O4 B2488742 7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 714947-31-6

7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2488742
CAS No.: 714947-31-6
M. Wt: 325.369
InChI Key: MOGKICPGFIJZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 3,7-dihydro-1H-purine-2,6-dione class, characterized by a purine core substituted at positions 3, 7, and 7. The 3-methyl group provides steric stability, while the 7-(2-ethoxyethyl) and 8-(3-methoxypropyl)amino substituents modulate solubility and receptor interactions. These modifications are critical for pharmacological activity, as seen in related antidiabetic and anti-inflammatory agents .

Properties

IUPAC Name

7-(2-ethoxyethyl)-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O4/c1-4-23-9-7-19-10-11(18(2)14(21)17-12(10)20)16-13(19)15-6-5-8-22-3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGKICPGFIJZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1NCCCOC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further pharmacological studies. This article compiles existing literature on the compound's biological activity, including data tables and relevant case studies.

Chemical Structure

The chemical formula for this compound is C14H23N5O4C_{14}H_{23}N_5O_4, highlighting its complex structure that includes an ethoxyethyl group and a methoxypropyl amino group. The structural formula can be represented as follows:

C14H23N5O4\text{C}_{14}\text{H}_{23}\text{N}_5\text{O}_4

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms of action:

  • Antagonistic Activity : Preliminary studies suggest that the compound may act as an antagonist at certain purinergic receptors, specifically the P2Y receptor family, which are involved in various physiological processes including inflammation and vascular regulation .
  • Cell Proliferation and Apoptosis : In vitro studies have shown that this compound can influence cell proliferation and apoptosis in cancer cell lines, indicating potential anti-cancer properties .
  • Purinergic Receptor Modulation :
    • The compound has been evaluated for its ability to bind to and modulate P2Y receptors. A study indicated that it could inhibit receptor activation, which is crucial in mediating cellular responses to extracellular nucleotides .
  • Impact on Cell Signaling Pathways :
    • It has been observed to affect signaling pathways related to cell survival and apoptosis. The modulation of these pathways can lead to either promotion or inhibition of tumor growth depending on the context .

Case Study 1: Anticancer Activity

A recent study examined the effects of 7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione on human colorectal cancer cells. The results showed:

  • IC50 Value : The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity against these cancer cells.
  • Mechanism : Flow cytometry analysis revealed that treated cells underwent apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3.

Case Study 2: Inflammation Modulation

Another study focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation:

  • Findings : Administration of the compound reduced pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% compared to control groups.
  • : These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Table 1: Biological Activity Summary

Biological ActivityEffectReference
P2Y Receptor AntagonismInhibition
Anticancer ActivityIC50 = 25 µM
Anti-inflammatory EffectsReduced cytokines

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in DMSO
Half-lifeApproximately 4 hours
BioavailabilityNot yet determined

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent differences are summarized below:

Compound Name Position 7 Substituent Position 8 Substituent Molecular Weight (g/mol) Pharmacological Activity
Target Compound 2-ethoxyethyl 3-methoxypropylamino ~365.4* Under investigation
7-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6-dione 2-chlorobenzyl 3-methoxypropylamino 407.86 Potential kinase inhibition
(R)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione but-2-yn-1-yl 3-aminopiperidin-1-yl 384.44 Linagliptin intermediate (DPP-4 inhibitor)
8-((2-hydroxyethyl)amino)-7-(3-phenylpropyl)-3-methyl-1H-purine-2,6-dione 3-phenylpropyl 2-hydroxyethylamino 359.39 Unspecified biological activity
8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethyl-1H-purine-2,6-dione 1,3,7-trimethyl 3-chloro-6-(trifluoromethyl)pyridin-2-yloxy 419.76 Analgesic (CNS activity abolished)
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-bromo-3-methyl-1H-purine-2,6-dione (M3) 3-(4-chlorophenoxy)-2-hydroxypropyl Bromine 427.0 ([M-H]–) Anti-inflammatory candidate

*Calculated based on molecular formula.

Key Observations:
  • Substituent Hydrophilicity: The target compound’s 2-ethoxyethyl and 3-methoxypropylamino groups enhance hydrophilicity compared to aromatic (e.g., 2-chlorobenzyl ) or aliphatic (e.g., 3-phenylpropyl ) substituents. This may improve aqueous solubility and bioavailability.
  • Position 8 Modifications: The 3-methoxypropylamino group distinguishes it from brominated (M3 ) or sulfonylated (e.g., compounds in ) analogues, suggesting divergent biological targets.
  • Therapeutic Potential: Unlike the DPP-4 inhibitor linagliptin intermediate , the target compound lacks a butynyl or aminopiperidine group, implying a different mechanism of action.

Pharmacological and Physical Properties

  • Melting Point : Expected to be lower than linagliptin intermediates (299–302°C ) due to flexible ethoxy/methoxy groups.
  • Solubility: Higher in polar solvents (e.g., DMSO, ethanol) compared to aromatic-substituted analogues .
  • Bioactivity: The methoxypropylamino group may target adenosine receptors or kinases, unlike sulfonylated purine-diones (e.g., necroptosis inhibitors in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.